N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of pyrazole and xanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole derivative. This can be achieved by reacting 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole with appropriate reagents under controlled conditions. The xanthene derivative is then synthesized separately, often through a Friedel-Crafts alkylation reaction involving xanthene and a suitable acylating agent.
The final step involves coupling the pyrazole and xanthene derivatives. This is usually done through an amide bond formation reaction, using reagents such as carbodiimides (e.g., DCC or EDC) to activate the carboxylic acid group of the xanthene derivative, followed by nucleophilic attack by the amine group of the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or xanthene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for investigating cellular processes and mechanisms.
Medicine
In medicinal chemistry, this compound shows potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its fluorescence properties might be exploited in the creation of sensors or imaging agents.
Mechanism of Action
The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and xanthene moieties can bind to specific sites on these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
- 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
Uniqueness
Compared to similar compounds, N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-9H-xanthene-9-carboxamide stands out due to its combined pyrazole and xanthene structure. This unique combination enhances its chemical reactivity and potential applications. The presence of both moieties allows for diverse interactions with biological targets, making it a versatile compound in scientific research and industrial applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-28-15(12-18(27-28)19-14-24-10-11-25-19)13-26-23(29)22-16-6-2-4-8-20(16)30-21-9-5-3-7-17(21)22/h2-12,14,22H,13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSZEDMDPQFIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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